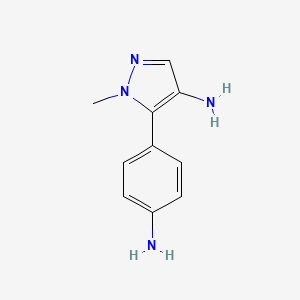
5-(4-Aminophenyl)-1-methyl-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Aminophenyl)-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of an aminophenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-aminobenzaldehyde with hydrazine hydrate to form 4-aminophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazole compound. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Aminophenyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Hydrazine derivatives.
Substitution: Halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
5-(4-Aminophenyl)-1-methyl-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(4-Aminophenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles
- 2-Alkylthio-5-(4-aminophenyl)-1,3,4-oxadiazoles
Uniqueness
5-(4-Aminophenyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific structural features, such as the presence of both an aminophenyl group and a pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H12N4 |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
5-(4-aminophenyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H12N4/c1-14-10(9(12)6-13-14)7-2-4-8(11)5-3-7/h2-6H,11-12H2,1H3 |
Clave InChI |
IHJDRLPCCLUGSE-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)N)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13206881.png)
![2-Oxa-7-azaspiro[4.5]decan-6-one](/img/structure/B13206887.png)

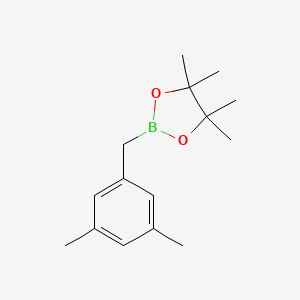
![5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid](/img/structure/B13206909.png)
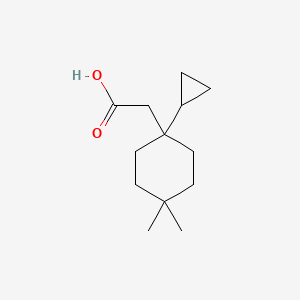
![4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13206917.png)
![2-chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13206924.png)

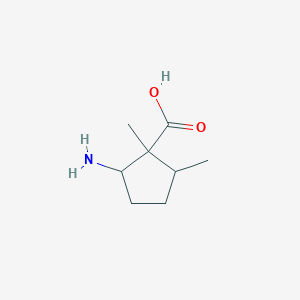

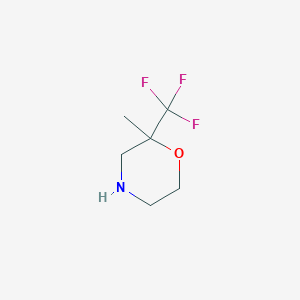
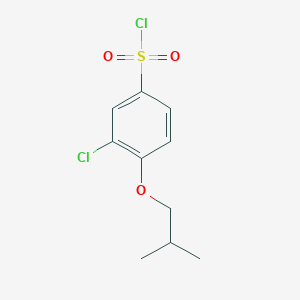
![4-[3-(2-Methylphenyl)propyl]aniline](/img/structure/B13206962.png)
